Acetonitrile, [(3-phenyl-2-propenyl)oxy]-
Description
Contextualization of the Compound Class within Organic Chemistry
This compound belongs to the class of α-alkoxy nitriles. The nitrile group (—C≡N) is a valuable functional group in organic synthesis, known for its ability to be converted into various other functionalities such as amines, amides, and carboxylic acids. researchgate.netntnu.no The ether linkage (C-O-C) and the phenylpropenyl group, also known as a cinnamyl group, introduce specific steric and electronic properties to the molecule. The study of such bifunctional compounds is crucial as they can undergo a variety of chemical transformations, making them valuable building blocks for more complex molecular architectures.
Rationale for Academic Investigation of Acetonitrile (B52724), [(3-phenyl-2-propenyl)oxy]-
The academic interest in Acetonitrile, [(3-phenyl-2-propenyl)oxy]- stems from the potential to leverage its distinct functional groups in novel synthetic methodologies. The presence of the electrophilic carbon atom in the nitrile group allows for nucleophilic additions, while the allylic ether portion of the molecule can participate in various transition-metal-catalyzed reactions and rearrangements. researchgate.net The phenyl ring and the double bond further extend the possibilities for chemical modification. Researchers are often motivated to explore such compounds to develop new synthetic routes to valuable target molecules, including pharmaceuticals and materials.
Overview of Key Functional Groups and Their Research Significance
The research significance of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- is best understood by examining its key functional groups:
Nitrile Group (—C≡N): This group is a powerful tool in synthetic organic chemistry. mdpi.com It can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. ntnu.no The nitrogen atom's lone pair of electrons also allows it to act as a nucleophile in certain reactions. mdpi.com The inherent electron-withdrawing nature of the cyano group can activate adjacent carbon atoms for functionalization. researchgate.net
Ether Linkage (—O—CH₂—C≡N): The ether group links the reactive nitrile to the cinnamyl moiety. Ether linkages are generally stable but can be cleaved under specific conditions. The oxygen atom can also influence the reactivity of adjacent atoms through its electronic effects.
Phenylpropenyl Group (C₆H₅—CH=CH—CH₂—): This group, also known as the cinnamyl group, contains a phenyl ring and a carbon-carbon double bond. The phenyl ring is a common aromatic system that can undergo electrophilic substitution reactions. The double bond is susceptible to a wide range of addition reactions and can participate in various cycloadditions and transition-metal-catalyzed cross-coupling reactions. The allylic position (the CH₂ group adjacent to the double bond) is also a site of enhanced reactivity.
The combination of these functional groups in a single molecule provides a platform for developing complex synthetic strategies and exploring novel chemical reactivity.
Interactive Data Table: Compound Identifiers
| Identifier | Value |
| IUPAC Name | 2-[[(2E)-3-phenyl-2-propen-1-yl]oxy]acetonitrile |
| CAS Number | 68060-32-2 |
| Molecular Formula | C₁₁H₁₁NO |
| Molar Mass | 173.21 g/mol |
| Synonyms | (3-PHENYL-ALLYLOXY)-ACETONITRILE, cinnamyloxyacetonitrile |
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | researchgate.net |
| Solubility | Ethanol, ether, chloroform | researchgate.net |
| Stability | Light-sensitive | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylprop-2-enoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCQCIAYLKHTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400766 | |
| Record name | Acetonitrile, [(3-phenyl-2-propenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68060-32-2 | |
| Record name | Acetonitrile, [(3-phenyl-2-propenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-PHENYL-ALLYLOXY)-ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Acetonitrile, 3 Phenyl 2 Propenyl Oxy
Historical and Current Approaches to Analogous Acetonitrile (B52724) Ethers
The foundational method for the synthesis of ethers, including those analogous to Acetonitrile, [(3-phenyl-2-propenyl)oxy]-, is the Williamson ether synthesis. numberanalytics.comnumberanalytics.com This venerable reaction, dating back to the 19th century, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of the target molecule, this would traditionally involve the deprotonation of cinnamyl alcohol to form the corresponding alkoxide, which then reacts with a haloacetonitrile.
Historically, strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have been employed to ensure complete formation of the alkoxide. numberanalytics.com These conditions generally lead to high yields, but also present challenges related to the use of hazardous reagents and solvents. numberanalytics.comnumberanalytics.com
Current approaches to the synthesis of analogous ethers often still rely on the robust Williamson synthesis, but with modifications to improve efficiency and safety. The use of phase-transfer catalysts, for instance, allows the reaction to proceed in a biphasic system, which can simplify product isolation and reduce the need for anhydrous solvents. numberanalytics.com
Another common approach for the synthesis of related cyanomethyl ethers involves the reaction of an alcohol with chloroacetonitrile (B46850) in the presence of a base. For example, the synthesis of (3-methoxyphenyl)acetonitrile (B41291) has been achieved by reacting m-methoxybenzyl chloride with sodium cyanide. chemicalbook.com This highlights a related pathway where the cyanide nucleophile displaces a halide.
Novel Synthetic Pathways for Acetonitrile, [(3-phenyl-2-propenyl)oxy]-
Recent research in organic synthesis has paved the way for more sophisticated and sustainable methods for ether formation, which can be conceptually applied to the synthesis of Acetonitrile, [(3-phenyl-2-propenyl)oxy]-.
Regioselective and Stereoselective Syntheses
The structure of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- contains an allylic ether linkage, which introduces the potential for regio- and stereoisomers. The "(E)" or "trans" isomer is typically the more stable and desired product due to reduced steric hindrance.
The synthesis of cinnamyl ethers from α-vinylbenzyl alcohol using iodine as a catalyst has been shown to proceed with the formation of the cinnamyl ether as the major product, suggesting a pathway that favors the desired regiochemistry. jst.go.jp Furthermore, Julia-Kocienski olefination reactions are known to produce (E)-alkenes with high stereoselectivity, which could be a key step in a multi-step synthesis to establish the trans-double bond before etherification. acs.org
Stereoselective methods for the synthesis of tertiary ethers have been developed that rely on the geometric control of highly substituted oxocarbenium ions, although this is more relevant for more complex ether structures. nih.gov For the target molecule, controlling the geometry of the double bond is the primary stereochemical challenge.
Green Chemistry Principles in Acetonitrile, [(3-phenyl-2-propenyl)oxy]- Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. alfa-chemistry.com For the synthesis of Acetonitrile, [(3-phenyl-2-propenyl)oxy]-, this translates to several potential improvements over traditional methods.
The use of greener solvents is a key consideration. Acetonitrile itself, while a reactant, can also serve as a solvent, potentially reducing the need for other organic solvents. wikipedia.orgnih.gov Water is another green solvent, and surfactant-assisted Williamson synthesis in aqueous media has been reported for related compounds. francis-press.com
Energy efficiency can be improved through microwave-assisted synthesis, which has been shown to accelerate the rate of Williamson ether synthesis and reduce reaction times. numberanalytics.comnumberanalytics.com Sonochemical methods, which use ultrasound to promote the reaction, also represent a more energy-efficient approach. alfa-chemistry.com
The development of catalytic processes that avoid the use of stoichiometric amounts of strong bases and minimize salt byproducts is a major goal of green ether synthesis. acs.org
Catalyst Development for Efficient Production
Catalysis plays a pivotal role in the modern synthesis of ethers. For a Williamson-type synthesis of Acetonitrile, [(3-phenyl-2-propenyl)oxy]-, various catalytic systems can be envisioned.
Phase-Transfer Catalysts (PTCs): As mentioned, PTCs such as quaternary ammonium (B1175870) salts can facilitate the reaction between the water-soluble cyanide source and the organic-soluble cinnamyl halide, improving reaction efficiency. numberanalytics.com
Copper Catalysis: Copper(I) and palladium(0) catalysts have been shown to enhance the rate of Williamson ether synthesis and reduce side reactions. numberanalytics.com A documented synthesis of the target compound mentions the use of copper cyanide, which would act as both the cyanide source and a catalyst.
Iodine Catalysis: Molecular iodine has been used as a catalyst for the etherification of alcohols, including the synthesis of cinnamyl ethers from α-vinylbenzyl alcohol and an alcohol in acetonitrile. jst.go.jp
Homogeneous Catalysis: A catalytic version of the Williamson ether synthesis (CWES) has been developed for the production of alkyl aryl ethers at high temperatures, using catalytic quantities of alkali metal benzoates. acs.orgresearchgate.net While developed for aryl ethers, the principles could be adapted.
| Catalyst System | Reactants | Solvent | Key Advantages |
| Phase-Transfer Catalyst | Cinnamyl halide, Sodium Cyanide | Biphasic (e.g., Toluene (B28343)/Water) | Simplified workup, mild conditions |
| Copper(I) salts | Cinnamyl alcohol, Haloacetonitrile | Aprotic polar (e.g., DMF) | Enhanced reaction rate, reduced side reactions |
| Molecular Iodine | α-Vinylbenzyl alcohol, Acetonitrile | Acetonitrile | Mild conditions, direct formation of cinnamyl ether linkage |
| Alkali Metal Benzoate | Cinnamyl alcohol, Acetonitrile | High-boiling solvent | Catalytic base, reduced salt waste |
Optimization of Reaction Conditions for Acetonitrile, [(3-phenyl-2-propenyl)oxy]- Formation
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. numberanalytics.com For a Williamson-type synthesis, several parameters can be fine-tuned.
Base and Solvent: The choice of base and solvent is interdependent and significantly impacts the reaction. numberanalytics.com Strong bases like NaH in aprotic polar solvents like DMF or DMSO are effective but require stringent anhydrous conditions. numberanalytics.com Weaker bases like potassium carbonate may require higher temperatures or the use of a catalyst. The use of the parent alcohol as the solvent is a classic approach but may be less suitable for this specific synthesis. masterorganicchemistry.com
Temperature: Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, for allylic systems, higher temperatures can also promote side reactions such as elimination or isomerization. numberanalytics.com Therefore, a careful balance must be struck. Microwave heating can provide rapid and uniform heating, potentially minimizing side product formation. numberanalytics.com
Concentration: The concentration of the reactants can influence the reaction rate according to the rate equation for an SN2 reaction. numberanalytics.com
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Base | NaH (strong base) | K2CO3 (weak base) | Condition 1 is faster but requires anhydrous conditions. Condition 2 is milder but may require higher temperatures or longer reaction times. |
| Solvent | DMF (polar aprotic) | Toluene (non-polar) with PTC | Condition 1 enhances nucleophilicity. Condition 2 allows for easier separation. |
| Temperature | Room Temperature | Reflux | Reflux increases the reaction rate but may lead to more byproducts. |
Alternative Precursors and Reagents in Acetonitrile, [(3-phenyl-2-propenyl)oxy]- Synthesis
Beyond the direct reaction of a cinnamyl precursor with a cyanide source, alternative reagents and synthetic strategies can be considered.
For the cinnamyl moiety, instead of cinnamyl alcohol, one could start with cinnamaldehyde (B126680). chemeo.com A reduction would yield cinnamyl alcohol, which can then be etherified. Alternatively, cinnamaldehyde can be used in condensation reactions to build the desired carbon skeleton.
For the cyanomethyl group, instead of haloacetonitriles or metal cyanides, which are highly toxic, alternative cyanomethylating agents could be explored. The direct condensation of a carbonyl compound with acetonitrile in the presence of a base is a known method for producing α,β-unsaturated nitriles and could be adapted. orgsyn.org
Furthermore, cascade reactions, which involve a series of intramolecular transformations, could offer an elegant and atom-economical route to the target molecule. wikipedia.org For instance, a carefully designed precursor could undergo a cyclization-elimination sequence to form the ether linkage and the nitrile group in a single synthetic operation.
Finally, enzymatic synthesis offers a green and highly selective alternative. Lipases have been used to catalyze the synthesis of cinnamic acid derivatives, and similar biocatalytic approaches could potentially be developed for the synthesis of Acetonitrile, [(3-phenyl-2-propenyl)oxy]-. nih.gov
Chemical Reactivity and Transformation Studies of Acetonitrile, 3 Phenyl 2 Propenyl Oxy
Reactivity of the Nitrile Moiety in Acetonitrile (B52724), [(3-phenyl-2-propenyl)oxy]-
The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond, rendering the carbon atom electrophilic. libretexts.org This electrophilicity is the basis for a variety of nucleophilic addition reactions. libretexts.orgchemistrysteps.com
Nucleophilic Additions and Hydrolases in Non-Biological Contexts
The carbon atom of the nitrile group in cinnamyl oxyacetonitrile is susceptible to attack by nucleophiles. libretexts.org In non-biological contexts, this reactivity can be harnessed for various transformations.
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. libretexts.orglibretexts.org In acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon and facilitating attack by water. libretexts.orglibretexts.org Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile. libretexts.org The initial product of hydrolysis is an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
Reaction with Grignard Reagents: Grignard reagents (R-MgX) and organolithium reagents add to the nitrile group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com This reaction provides a valuable method for carbon-carbon bond formation. The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic nitrile carbon. youtube.comyoutube.com
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. libretexts.orglibretexts.org
A study on the reactivity of various nitriles with cysteine revealed that the activation energy for the nucleophilic attack of the thiol group is a key determinant of reactivity. nih.gov While this study focused on biological nucleophiles, the principles can be extended to other sulfur-based nucleophiles in organic synthesis.
Cycloaddition Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, although it is generally less reactive than carbon-carbon triple bonds.
[3+2] Cycloadditions: Nitrile oxides, which can be generated in situ from aldoximes, undergo 1,3-dipolar cycloaddition reactions with dipolarophiles to form five-membered heterocycles like isoxazoles and isoxazolines. beilstein-journals.orgnih.govtandfonline.com While the direct participation of the nitrile in cinnamyl oxyacetonitrile as the dipolarophile is less common, the phenyl-propenyl moiety can act as the dipolarophile in reactions with nitrile oxides. Studies on stereoselective nitrile oxide cycloadditions to chiral allyl ethers have shown the influence of the alkoxy group on the reaction's outcome. acs.org
Diels-Alder Reactions: The nitrile group is generally a poor dienophile in Diels-Alder reactions. However, under specific conditions, such as in metal-free, formal [2+2+2] cycloaddition strategies, unactivated cyano groups can act as dienophiles. nih.gov
Transformations Involving the Ether Linkage of Acetonitrile, [(3-phenyl-2-propenyl)oxy]-
The ether linkage in cinnamyl oxyacetonitrile is relatively stable but can be cleaved or induced to rearrange under specific conditions. wikipedia.orglongdom.org
Cleavage Mechanisms in Organic Synthesis
Ether cleavage typically requires strong reagents or harsh conditions. wikipedia.orglongdom.org
Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HI and HBr, are commonly used to cleave ethers. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent step can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.orglongdom.org For cinnamyl oxyacetonitrile, the cleavage would likely involve the formation of a stabilized allylic carbocation, favoring an Sₙ1 pathway.
Electrochemical Cleavage: Electrochemical methods have been developed for the deprotection of cinnamyl ethers. researchgate.net These methods offer a milder alternative to acid-catalyzed cleavage and can exhibit selectivity.
Rearrangement Reactions
The allyl ether functionality in cinnamyl oxyacetonitrile makes it a candidate for sigmatropic rearrangements.
Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of allyl aryl ethers or allyl vinyl ethers that occurs upon heating. wikipedia.orglibretexts.orglibretexts.org For an allyl aryl ether, the reaction produces an o-allylphenol. libretexts.orglibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.orgucalgary.ca Studies on cinnamyloxynaphthalenes have shown that the Claisen rearrangement can compete with intermolecular rearrangements depending on the solvent and temperature. scirp.org While cinnamyl oxyacetonitrile is not an aryl ether, related rearrangements of allylic ethers are known. The Johnson-Claisen and Bellus-Claisen rearrangements are variations that apply to allylic alcohols and ethers, respectively. wikipedia.org
Electrophilic and Nucleophilic Reactions of the Phenyl-Propenyl System
The phenyl-propenyl group contains both an aromatic ring and a carbon-carbon double bond, both of which can undergo characteristic reactions.
Electrophilic Additions to the Alkene: The double bond in the propenyl group is susceptible to electrophilic addition reactions. wikipedia.orgsavemyexams.comsavemyexams.comchemguide.co.uk The addition of electrophiles like halogens (X₂) or hydrogen halides (HX) proceeds through the formation of a carbocation intermediate. wikipedia.orgsavemyexams.comsavemyexams.com According to Markovnikov's rule, in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon that is already bonded to more hydrogen atoms, leading to the more stable carbocation. savemyexams.com
Nucleophilic Reactions: While less common for simple alkenes, the cinnamyl system can undergo nucleophilic attack, particularly in the context of transition-metal-catalyzed reactions. Furthermore, nucleophilic substitution reactions have been studied on related cinnamoyl chlorides, providing insight into the electronic effects of the cinnamyl group. rsc.org
Reactions of the Phenyl Group: The benzene (B151609) ring can undergo electrophilic aromatic substitution. However, these reactions typically require harsher conditions than the electrophilic addition to the alkene. The presence of the [(cyanomethoxy)methyl]propenyl substituent will influence the regioselectivity of the substitution.
Below is a table summarizing some of the potential reactions of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- based on the reactivity of its functional groups.
| Functional Group | Reaction Type | Reagents/Conditions | Potential Products |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(Cinnamyloxy)acetic acid |
| Nitrile | Reduction | LiAlH₄ then H₂O | 2-(Cinnamyloxy)ethan-1-amine |
| Nitrile | Grignard Reaction | 1. R-MgX 2. H₃O⁺ | 1-(Cinnamyloxy)alkan-2-one |
| Ether | Acid Cleavage | HBr or HI, heat | Cinnamyl halide, Glycolonitrile |
| Alkene | Electrophilic Addition | HBr | Bromo-hydrocinnamyl oxyacetonitrile |
| Alkene | Electrophilic Addition | Br₂ | Dibromo-hydrocinnamyl oxyacetonitrile |
| Allyl Ether | Claisen-type Rearrangement | Heat | Rearranged isomer |
Functionalization of the Alkene Double Bond
The carbon-carbon double bond in the 3-phenyl-2-propenyl (cinnamyl) group is a site of rich reactivity, susceptible to a variety of addition reactions. The proximity of the ether oxygen and the phenyl ring can influence the stereochemical and electronic outcomes of these transformations.
Epoxidation: The alkene can undergo epoxidation to form the corresponding oxirane. This reaction is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through metal-catalyzed systems. For instance, studies on the epoxidation of the structurally similar trans-cinnamyl alcohol have shown that reagents like m-CPBA can effectively convert the double bond to an epoxide. wikipedia.org A greener alternative involves the in situ generation of dimethyldioxirane (B1199080) from OXONE® and acetone, which has been successfully applied to cinnamyl alcohol, yielding the corresponding epoxide. stolaf.edu Vanadium-catalyzed epoxidations of cinnamyl alcohol using tert-butyl hydroperoxide (TBHP) have also been reported, demonstrating high selectivity for the epoxide product. researchgate.netresearchgate.net It is anticipated that Acetonitrile, [(3-phenyl-2-propenyl)oxy]- would react similarly under these conditions.
Dihydroxylation: The alkene is expected to undergo syn-dihydroxylation upon treatment with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions would yield the corresponding diol. The syn-dihydroxylation of alkenes is a well-established transformation in organic synthesis. khanacademy.org
Hydrogenation: Catalytic hydrogenation of the alkene double bond is a predictable transformation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas would selectively reduce the C=C bond to a C-C single bond, yielding Acetonitrile, [(3-phenylpropyl)oxy]-. The phenyl ring and the nitrile group would likely remain intact under standard hydrogenation conditions that are mild enough not to effect their reduction. Research on the selective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol has explored various catalytic systems, including iridium-based and cobalt-rhenium catalysts, which can be tuned to favor the reduction of the C=O or C=C bond. rsc.orgnih.gov In the case of Acetonitrile, [(3-phenyl-2-propenyl)oxy]-, where no carbonyl group is present, the selective hydrogenation of the alkene is the expected outcome. Studies on the hydrogenation of cinnamaldehyde in the presence of alcohols have also shown the formation of cinnamyl ethers, indicating the stability of the ether linkage under these conditions. rsc.orgresearchgate.net
Table 1: Predicted Functionalization Reactions of the Alkene Double Bond This table is based on the reactivity of analogous compounds.
| Reaction | Reagents | Predicted Product | Reference on Analog |
|---|---|---|---|
| Epoxidation | m-CPBA | 2-({[3-phenyl-2-oxiranyl]methyl}oxy)acetonitrile | wikipedia.org |
| Epoxidation | OXONE®, Acetone, NaHCO₃ | 2-({[3-phenyl-2-oxiranyl]methyl}oxy)acetonitrile | stolaf.edu |
| syn-Dihydroxylation | OsO₄, NMO | 2-{[2,3-dihydroxy-3-phenylpropyl]oxy}acetonitrile | khanacademy.org |
| Hydrogenation | H₂, Pd/C | 2-[(3-phenylpropyl)oxy]acetonitrile | rsc.orgnih.gov |
Aromatic Substitutions
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are plausible reactions for the phenyl ring. libretexts.org For example, the benzylation of toluene (B28343) with benzyl (B1604629) chloride using solid acid catalysts has been shown to proceed selectively to give p-benzyl toluene. chemijournal.com Similarly, Hβ zeolite modified with indium oxide has been used as a catalyst for the benzylation of benzene and other aromatic compounds. researchgate.net Given that the cinnamyl ether portion is an activating group, Friedel-Crafts reactions on Acetonitrile, [(3-phenyl-2-propenyl)oxy]- would be expected to occur, likely at the ortho and para positions of the phenyl ring.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The directing effect of the cinnamyl oxyacetonitrile substituent would favor the formation of ortho- and para-nitro derivatives.
Table 2: Predicted Aromatic Substitution Reactions This table is based on general principles and reactivity of analogous compounds.
| Reaction | Reagents | Predicted Major Products | General Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho- and para-alkylated derivatives | libretexts.orgchemijournal.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acylated derivatives | libretexts.org |
| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives | masterorganicchemistry.com |
Multi-Component Reactions Incorporating Acetonitrile, [(3-phenyl-2-propenyl)oxy]-
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The nitrile and alkene functionalities within Acetonitrile, [(3-phenyl-2-propenyl)oxy]- make it a potential substrate for various MCRs.
Passerini and Ugi Reactions: While this compound itself does not fit the typical reactant profile for a Passerini or Ugi reaction, its precursor, cinnamaldehyde, is a common aldehyde component in these MCRs. The Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgsynarchive.comorganic-chemistry.org The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgnumberanalytics.comyoutube.com Should Acetonitrile, [(3-phenyl-2-propenyl)oxy]- be synthesized from a derivative of a Passerini or Ugi product, it would introduce significant structural diversity.
Tetrazole Synthesis: The nitrile group in Acetonitrile, [(3-phenyl-2-propenyl)oxy]- is a key functional group for the synthesis of tetrazoles, which are important heterocyclic motifs in medicinal chemistry. uark.edu Tetrazoles can be synthesized via [3+2] cycloaddition reactions between nitriles and azides. nih.gov Recent advances have demonstrated electrochemical multicomponent reactions for the synthesis of tetrazoles from alkenes, nitriles, and azides, leading to vicinal azidotetrazoles. nih.gov Another approach involves a three-component reaction of an amine, a carboxylic acid derivative, and an azide (B81097) source under microwave irradiation to construct the 1,5-disubstituted tetrazole scaffold. rug.nl These methods suggest that Acetonitrile, [(3-phenyl-2-propenyl)oxy]- could potentially be a substrate in such MCRs to generate complex tetrazole-containing molecules.
Table 3: Potential Multi-Component Reactions Involving the Functional Groups of the Target Compound This table is based on the reactivity of the functional groups in analogous systems.
| Reaction Type | Reactants | Potential Product Type | Reference on Analog |
|---|---|---|---|
| Passerini Reaction (using precursor) | Cinnamaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | wikipedia.orgorganic-chemistry.org |
| Ugi Reaction (using precursor) | Cinnamaldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-Amide | wikipedia.orgnumberanalytics.com |
| Electrochemical Tetrazole Synthesis | Acetonitrile, [(3-phenyl-2-propenyl)oxy]-, TMSN₃, Electrolysis | Vicinal Azidotetrazole | nih.gov |
| Microwave-Assisted Tetrazole Synthesis | Acetonitrile, [(3-phenyl-2-propenyl)oxy]-, Amine, Carboxylic Acid Derivative, Azide | Substituted Tetrazole | rug.nl |
Theoretical and Computational Investigations of Acetonitrile, 3 Phenyl 2 Propenyl Oxy
Quantum Chemical Calculations of Molecular Structure and Conformation
There is currently no published data available regarding the quantum chemical calculations of the molecular structure and conformation of Acetonitrile (B52724), [(3-phenyl-2-propenyl)oxy]-.
Conformational Analysis of Acetonitrile, [(3-phenyl-2-propenyl)oxy]-
A conformational analysis of this molecule would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This would typically be achieved using methods like Density Functional Theory (DFT) to understand the preferred spatial arrangement of the phenyl, propenyl, and oxyacetonitrile groups. However, no such studies have been published.
Electronic Structure and Bonding Characteristics
Detailed analysis of the electronic structure, including orbital energies (HOMO-LUMO gap), charge distribution, and bonding characteristics, has not been reported for this compound. Such a study would provide insights into its reactivity and molecular properties.
Reaction Mechanism Elucidation via Computational Chemistry
No computational studies have been found that elucidate the reaction mechanisms of Acetonitrile, [(3-phenyl-2-propenyl)oxy]-.
Transition State Analysis for Acetonitrile, [(3-phenyl-2-propenyl)oxy]- Transformations
The identification and characterization of transition states for any chemical transformations involving this compound are absent from the scientific literature. This type of analysis is crucial for understanding reaction kinetics and pathways.
Energy Profiles of Key Reactions
Without transition state analysis, the corresponding energy profiles for reactions involving Acetonitrile, [(3-phenyl-2-propenyl)oxy]- have not been computationally modeled or published.
Spectroscopic Property Prediction (Methodological Focus)
While computational methods are frequently used to predict spectroscopic properties like NMR, IR, and UV-Vis spectra, no such predictions have been published for Acetonitrile, [(3-phenyl-2-propenyl)oxy]-. Methodologies such as Time-Dependent DFT (TD-DFT) for electronic spectra or Gauge-Independent Atomic Orbital (GIAO) method for NMR chemical shifts could be applied in future research.
Computational NMR and IR Spectroscopy
Computational methods, particularly DFT, have become indispensable in predicting and interpreting NMR and IR spectra. nih.govrsc.org By calculating parameters such as chemical shifts, coupling constants, and vibrational frequencies for molecules with similar structural features, a theoretical spectroscopic profile of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- can be approximated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for Acetonitrile, [(3-phenyl-2-propenyl)oxy]- are based on the known spectral data of cinnamyl derivatives like cinnamyl alcohol and cinnamyl acetate. researchgate.netnsf.govchegg.com The presence of the phenyl ring, the propenyl chain, and the oxyacetonitrile group will each contribute distinct signals.
The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. The vinylic protons of the propenyl group will likely produce signals in the range of δ 6.3 to 6.7 ppm, with their coupling constants indicating the trans configuration of the double bond. nsf.gov The methylene (B1212753) protons adjacent to the oxygen atom (part of the oxyacetonitrile group) are anticipated to be deshielded and appear around δ 4.2 to 4.8 ppm. The methylene protons of the nitrile group are expected at a lower chemical shift.
For the ¹³C NMR spectrum, the carbons of the phenyl ring would resonate between δ 125 and 140 ppm. The olefinic carbons are expected around δ 123 and δ 134 ppm. researchgate.net The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of δ 115-120 ppm. The methylene carbon attached to the oxygen will likely be found around δ 65-75 ppm.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl | 7.2 - 7.5 (m) | 125 - 140 |
| Vinylic (-CH=CH-) | 6.3 - 6.7 (m) | 123 - 134 |
| Methylene (-O-CH₂-C=) | 4.2 - 4.8 (d) | 65 - 75 |
| Methylene (-O-CH₂-CN) | ~4.3 (s) | ~60 |
| Nitrile (-C≡N) | - | 115 - 120 |
Infrared (IR) Spectroscopy
The theoretical IR spectrum of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- can be inferred from the vibrational modes of cinnamaldehyde (B126680) and cinnamyl alcohol. researchgate.netresearchgate.netresearchgate.net Key vibrational frequencies are expected to correspond to the functional groups present in the molecule.
The characteristic C≡N stretch of the nitrile group is anticipated to appear as a weak to medium band in the region of 2240-2260 cm⁻¹. The C-O-C ether linkage will likely show strong stretching vibrations in the 1050-1250 cm⁻¹ range. The C=C stretching of the propenyl group is expected around 1650 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The =C-H stretching of the alkene and aromatic rings will be observed above 3000 cm⁻¹, and the sp³ C-H stretching of the methylene groups will be just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Alkenyl C-H | Stretching | 3010 - 3040 | Medium |
| Alkyl C-H | Stretching | 2850 - 2960 | Medium |
| Nitrile (C≡N) | Stretching | 2240 - 2260 | Weak-Medium |
| Alkenyl C=C | Stretching | ~1650 | Variable |
| Aromatic C=C | Stretching | 1450 - 1600 | Variable |
| Ether (C-O-C) | Stretching | 1050 - 1250 | Strong |
| =C-H Bend (trans) | Bending | 960 - 975 | Strong |
| Aromatic C-H | Bending (out-of-plane) | 690 - 900 | Strong |
Synthesis and Academic Investigation of Derivatives and Analogues of Acetonitrile, 3 Phenyl 2 Propenyl Oxy
Structural Modifications and Their Impact on Reactivity
The reactivity of Acetonitrile (B52724), [(3-phenyl-2-propenyl)oxy]- is largely dictated by the cinnamyl moiety. Modifications to the phenyl ring and the ether linkage can significantly alter the compound's behavior in chemical reactions, particularly in allylic substitution, a common transformation for cinnamyl derivatives.
Research on related cinnamyl compounds, such as cinnamyl alcohol and its esters, offers valuable insights. The electronic nature of substituents on the phenyl ring plays a critical role. For instance, in iridium-catalyzed enantioselective allylic substitution of cinnamyl esters, the introduction of an electron-donating group, such as a methoxy (B1213986) group, at the para position of the phenyl ring has been observed to increase the reactivity and favor the formation of the branched isomer. acs.org Conversely, electron-withdrawing groups tend to decrease the enantiomeric excess (ee) of the product. acs.org This suggests that derivatives of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- with electron-donating substituents on the phenyl ring would likely exhibit enhanced reactivity in similar transformations.
The nature of the group attached to the oxygen atom also influences reactivity. While the oxyacetonitrile group is the focus here, studies on cinnamyl alcohol with different leaving groups in metal-triflate-promoted allylic substitution reactions show that the choice of orthoester or acetal (B89532) can direct the reaction towards either the linear or the branched ether product. nih.govacs.org For example, using indium(III) triflate as a catalyst, the reaction of cinnamyl alcohol with orthoesters can be tuned by temperature and catalyst loading to selectively yield either the primary linear ether or the secondary allyl ether. nih.govacs.org This highlights the sensitivity of the cinnamyl system to reaction conditions and the potential for controlling the regioselectivity of reactions involving derivatives of Acetonitrile, [(3-phenyl-2-propenyl)oxy]-.
A summary of how structural modifications affect the reactivity of related cinnamyl systems is presented in the table below.
| Modification | Effect on Reactivity in Allylic Substitution | Reference |
| Electron-donating substituent on phenyl ring | Increased reactivity, favors branched isomer | acs.org |
| Electron-withdrawing substituent on phenyl ring | Decreased enantiomeric excess | acs.org |
| Catalyst and reaction temperature | Controls regioselectivity (linear vs. branched product) | nih.govacs.org |
| Choice of nucleophile (e.g., different orthoesters) | Influences product distribution and yield | nih.govacs.org |
Stereochemical Aspects of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- Derivatives
The stereochemistry of reactions involving the allylic double bond of cinnamyl derivatives is a subject of intense academic research. The development of asymmetric catalytic systems allows for the synthesis of enantiomerically enriched products, which is of significant interest in fields such as medicinal chemistry and materials science.
Studies on the enantioselective allylic substitution of cinnamyl esters using iridium complexes with chiral phosphite (B83602) ligands have demonstrated the ability to achieve high enantiomeric excess. acs.org The choice of solvent and counterion has been shown to have a conspicuous effect on the mechanistic pathway and, consequently, the stereochemical outcome of the reaction. acs.org For example, polar solvents like THF were found to decrease both the product ratio and the enantiomeric excess. acs.org
Similarly, the asymmetric bromohydroxylation of cinnamyl alcohols has been achieved with high enantioselectivity (up to 95% ee) using a chiral catalyst system. rsc.org The substituents on the phenyl ring also influence the enantioselectivity, with para-substituted substrates generally affording higher ee. rsc.org These findings suggest that the synthesis of chiral, non-racemic derivatives of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- is feasible through the use of appropriate chiral catalysts and reaction conditions. The stereocenter would be introduced at the carbon bearing the ether linkage in an SN2' type reaction.
The table below summarizes key findings in the stereocontrolled synthesis of related cinnamyl derivatives.
| Reaction | Catalyst/Reagent | Key Findings on Stereochemistry | Reference |
| Enantioselective Allylic Substitution | Iridium-Chiral Aryl Phosphite Complex | High ee achievable; solvent and counterion dependent | acs.org |
| Asymmetric Bromohydroxylation | (DHQD)2PHAL, (-)-CSA, PhCONHBr | Up to 95% ee; substituent position on phenyl ring affects ee | rsc.org |
Research into Heteroatom Substituted Analogues
The introduction of heteroatoms into the structure of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- can lead to analogues with novel properties and reactivity. Research in this area, while not directly focused on the target compound, provides a basis for the design and synthesis of such analogues.
One approach to creating heteroatom-substituted analogues is through the direct functionalization of a pre-formed molecular scaffold. For example, methodologies have been developed for the direct functionalization of crown ethers, which involves the radical-mediated cross-dehydrogenative coupling to introduce new moieties. rsc.orgrsc.org A similar strategy could potentially be employed to introduce heteroatom-containing groups onto the backbone of Acetonitrile, [(3-phenyl-2-propenyl)oxy]-.
Another avenue is the synthesis of analogues where a carbon atom is replaced by a heteroatom. For instance, silyl (B83357) ethers are analogues where a silicon atom replaces a carbon in the ether linkage. The synthesis of compounds like 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile demonstrates the feasibility of preparing silyl ether analogues of cyanohydrins. sigmaaldrich.com Such silyl ethers are known to be susceptible to hydrolysis, which could be a useful property for certain applications. Poly(silyl ether)s, for example, are a class of degradable polymers.
While specific research on heteroatom-substituted analogues of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- is not widely reported, the principles from related fields suggest that the synthesis of analogues containing silicon, sulfur, or other heteroatoms is a viable area for future investigation.
Polymerization Studies of Related Propenyl Acetonitrile Ethers
Propenyl ethers are known to be highly reactive in photoinduced cationic polymerization. researchgate.net The electron-rich double bond of the propenyl ether makes it susceptible to attack by electrophiles, initiating a chain-growth polymerization. This high reactivity is attractive for applications requiring rapid curing, such as in coatings and adhesives.
In contrast, the isomeric allyl ethers are generally less reactive in free-radical polymerization due to degradative chain transfer. However, recent studies have proposed a radical-mediated cyclization (RMC) mechanism for the polymerization of allyl ether monomers, which proceeds through the formation of a five-membered ring. acs.org
Anionic polymerization of related allyl glycidyl (B131873) ether has been shown to be a controlled process, yielding polymers with low polydispersity and controlled molecular weight. nih.gov A notable side reaction in this system is the isomerization of the allyl side chains to the more reactive propenyl ether groups, the extent of which can be controlled by the polymerization temperature. nih.gov This isomerization highlights a potential pathway for the in-situ formation of polymerizable propenyl ether moieties from allyl ether precursors.
The polymerization of related vinyl ethers has also been extensively studied, with palladium-catalyzed transetherification being a key method for synthesizing a variety of functionalized vinyl ether monomers. academie-sciences.fr These monomers can then be polymerized to create functional polymers with diverse properties.
The table below outlines different polymerization methods and findings for related ether monomers.
| Monomer Type | Polymerization Method | Key Findings | Reference |
| Propenyl Ether | Photoinduced Cationic Polymerization | Highly reactive monomers | researchgate.net |
| Allyl Ether | Radical Polymerization | Radical-mediated cyclization mechanism proposed | acs.org |
| Allyl Glycidyl Ether | Anionic Ring-Opening Polymerization | Controlled polymerization; temperature-dependent isomerization to propenyl ether | nih.gov |
| Vinyl Ether | Palladium-Catalyzed Synthesis and Subsequent Polymerization | Access to a wide range of functional polymers | academie-sciences.fr |
These studies collectively suggest that Acetonitrile, [(3-phenyl-2-propenyl)oxy]- and its derivatives are promising candidates for the development of new polymers. The choice of polymerization technique (cationic, radical, or anionic) would likely depend on the specific structural features of the monomer and the desired properties of the resulting polymer.
Q & A
Q. What strategies mitigate decomposition during long-term storage of acetonitrile derivatives?
- Answer : Add stabilizers like 0.1% acetic acid to inhibit radical formation. Store under argon with molecular sieves (3Å) to absorb moisture. Decomposition pathways (e.g., cyanide release) can be monitored via FTIR for C≡N bond stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
